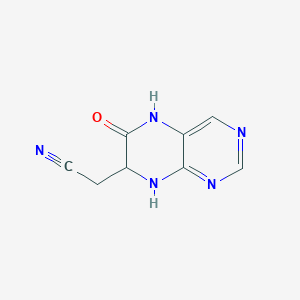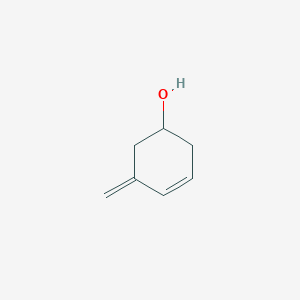
lithium;2-phenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-phenyl-1,3-dioxane is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions and a phenyl group attached to the second carbon. The presence of lithium in the compound suggests it may have unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of 1,3-dioxanes typically involves the acetalization of aldehydes or ketones with diols in the presence of acid catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of molecular sieves or orthoesters can help in the effective removal of water formed during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Lithium;2-phenyl-1,3-dioxane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of lithium;2-phenyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The lithium ion can form complexes with various substrates, influencing the stability and reactivity of the compound. The dioxane ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A five-membered ring analog of 1,3-dioxane with similar reactivity but different physical properties.
Tetrahydrofuran: A related compound with a five-membered ring containing one oxygen atom, used as a solvent and in polymer production.
Uniqueness
Lithium;2-phenyl-1,3-dioxane is unique due to the presence of the lithium ion, which imparts distinct chemical properties and reactivity. The phenyl group also adds to its versatility in organic synthesis, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
110346-99-1 |
|---|---|
Molekularformel |
C10H11LiO2 |
Molekulargewicht |
170.2 g/mol |
IUPAC-Name |
lithium;2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11O2.Li/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-2,5-6,10H,4,7-8H2;/q-1;+1 |
InChI-Schlüssel |
MEVNKRZBACDWAJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1COC(OC1)C2=CC=C[C-]=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


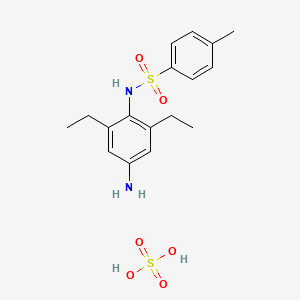
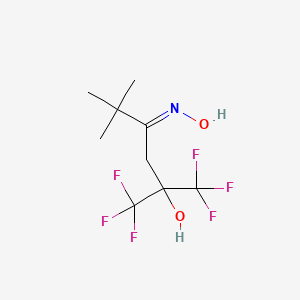
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
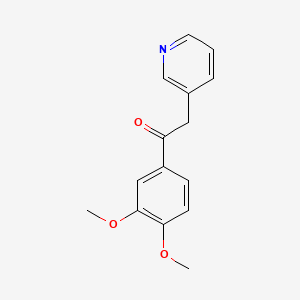
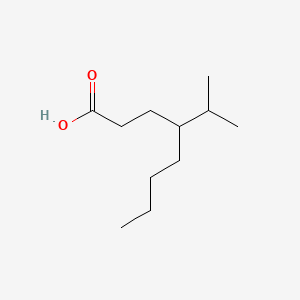
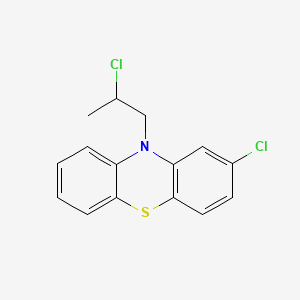
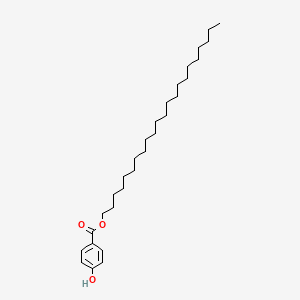
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
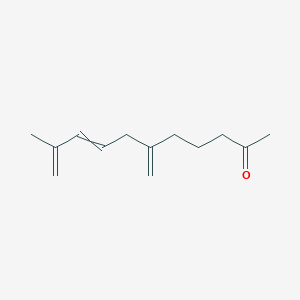
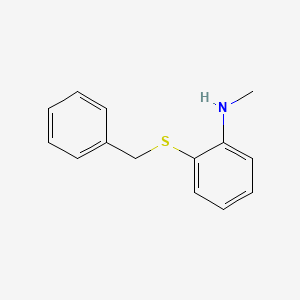
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
